tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 131929-60-7) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 2 and a tert-butyl carbamate group at position 4. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antitumor agents. Its tert-butyloxycarbonyl (Boc) group enhances stability during synthetic transformations, while the chlorine atom provides a reactive site for further functionalization .
Properties
IUPAC Name |
tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGOBQAMJNTCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735297 | |
| Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211581-47-3 | |
| Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Protocol:
-
Starting Material : 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 903129-71-5).
-
Esterification :
-
Workup :
Yield : 68–72%.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.65 (s, 2H, CH₂), 7.82 (s, 1H, pyrimidine-H).
-
HRMS : [M+H]⁺ calcd. for C₁₁H₁₄ClN₃O₂: 255.07; found: 255.08.
Palladium-Catalyzed Cross-Coupling for Chloro Group Introduction
The chloro substituent at position 2 is critical for downstream functionalization. A Buchwald-Hartwig amination followed by chlorination is employed:
Protocol:
-
Amination :
-
React tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1105187-42-5) with morpholine (1.2 equiv) using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 100°C.
-
-
Chlorination :
-
Treat the intermediate with PCl₅ (2.0 equiv) in DCM at −10°C for 2 hours.
-
-
Purification :
-
Quench with ice-water, extract with DCM, and recrystallize from ethanol.
-
Yield : 58–63%.
Optimization Insight :
-
Lowering the reaction temperature during chlorination reduces decomposition.
-
Pd catalyst loading >5 mol% improves conversion but complicates purification.
One-Pot Synthesis from Pyrimidine-4,5-Diamine Derivatives
A streamlined one-pot method minimizes intermediate isolation:
Procedure:
-
Cyclization :
-
Chlorination and Protection :
-
Isolation :
Yield : 55–60%.
Advantage : Eliminates column chromatography, favoring industrial scalability.
Comparative Analysis of Synthetic Routes
Reaction Monitoring and Quality Control
Chemical Reactions Analysis
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound in oncology research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 4 of the pyrrolo[3,4-d]pyrimidine scaffold, influencing molecular weight, solubility, and reactivity:
*Molecular weight calculated based on formula C₁₁H₁₄ClN₃O₂.
Biological Activity
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1211581-47-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Molecular Weight : 255.71 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Structure : Chemical Structure
Antifungal Activity
Pyrimidine derivatives are also noted for their antifungal properties. Similar compounds have been evaluated for their ability to inhibit fungal growth, suggesting that this compound may possess similar activity. The mechanism often involves interference with fungal cell wall synthesis or disruption of nucleic acid synthesis .
Antibacterial Activity
Nitrogen heterocycles like pyrroles and pyrimidines are recognized for their antibacterial properties. Compounds similar to tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : Many pyrimidines act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- Interference with Nucleic Acid Synthesis : Compounds in this class may inhibit DNA or RNA synthesis, leading to reduced pathogen viability.
- Membrane Disruption : Some derivatives can compromise the integrity of microbial membranes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral efficacy | Demonstrated significant inhibition of viral replication in vitro with IC50 values comparable to existing antiviral agents. |
| Study B | Antifungal activity | Showed that derivatives exhibited antifungal effects against Candida albicans, with MIC values indicating strong potential for development into therapeutic agents. |
| Study C | Antibacterial properties | Evaluated against Staphylococcus aureus; results indicated MIC values lower than standard antibiotics like ciprofloxacin. |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A typical approach involves reacting a dichloro precursor (e.g., tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) with a controlled stoichiometric reducing agent or selective dechlorination reagent. For example:
- Procedure : Dissolve the dichloro precursor in anhydrous n-butanol, add a base such as DIPEA (1.2 mmol per 0.2 mmol substrate), and heat under microwave irradiation at 120°C for 2 hours. Purify the product via preparative HPLC using a gradient of water (with 1% NH3) and acetonitrile .
- Key Considerations : Monitor reaction progress by LC-MS to ensure selective monodechlorination. Adjust reaction time and temperature to minimize over-reduction or side reactions.
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~289.04 g/mol) and fragmentation patterns .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns and Boc-group integrity. The tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR.
- HPLC Purity Analysis : Employ reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile. Retention times vary based on LogP (~1.38) and polar surface area (55.32 Ų) .
Basic: What are the optimal storage conditions and safety protocols for handling this compound?
- Storage : Store at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group .
- Safety Measures :
Advanced: How can computational modeling guide the design of derivatives with improved biological activity?
- Molecular Docking : Use EGFR or DPP4 kinase crystal structures (PDB IDs: 1M17, 2R9G) to predict binding interactions. Focus on the chlorine atom’s role in hydrophobic pocket occupancy .
- DFT Calculations : Optimize the geometry of the pyrrolopyrimidine core to assess electronic effects (e.g., chlorination impact on HOMO/LUMO levels). Tools like Gaussian or ORCA are recommended .
- SAR Insights : Compare with analogs (e.g., 4-anilino-7,8-dihydropyrido derivatives) to identify substituents enhancing selectivity or potency .
Advanced: How to address discrepancies in biological assay data for this compound across different studies?
- Assay Optimization :
- Standardize assay conditions (e.g., ATP concentration, pH) to reduce variability. For kinase inhibition studies, use Z´-factor validation to ensure robustness .
- Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from uptake limitations .
- Data Reconciliation : Cross-reference IC50 values with physicochemical properties (e.g., LogD at pH 7.4, solubility in DMSO/water mixtures) to identify outliers .
Advanced: What strategies enable multi-step derivatization while preserving the Boc-protecting group?
- Pd-Catalyzed Cross-Couplings : Use Buchwald-Hartwig amination or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 2-chloro position. Example:
- Deprotection-Reprotection : Remove the Boc group with TFA/DCM (1:1 v/v) for 1 hour, perform functionalization (e.g., amide coupling), then reprotect with Boc anhydride .
Advanced: How to resolve challenges in regioselective functionalization of the pyrrolopyrimidine scaffold?
- Directed Metalation : Use LDA or TMPLi at low temperatures (–78°C) to deprotonate specific positions (e.g., C7 hydrogen) before quenching with electrophiles .
- Protecting Group Strategy : Temporarily mask reactive sites (e.g., NH groups) with SEM or Alloc groups to direct substitution to the 2-chloro position .
Advanced: What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?
- Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic clearance. Monitor degradation via LC-MS/MS .
- Caco-2 Permeability : Measure apical-to-basal transport to predict oral bioavailability. Aim for Papp >1 × 10⁻⁶ cm/s .
- Mouse PK Studies : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to determine AUC, t₁/₂, and bioavailability. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
